Bamethan monosulfate

CAS No.: 5011-27-8

Cat. No.: VC7976978

Molecular Formula: C12H21NO6S

Molecular Weight: 307.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5011-27-8 |

|---|---|

| Molecular Formula | C12H21NO6S |

| Molecular Weight | 307.37 g/mol |

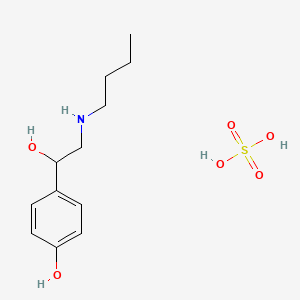

| IUPAC Name | 4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid |

| Standard InChI | InChI=1S/C12H19NO2.H2O4S/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4) |

| Standard InChI Key | LHQHLXHNHWARAM-UHFFFAOYSA-N |

| SMILES | CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O |

| Canonical SMILES | CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O |

Introduction

Chemical and Structural Characteristics of Bamethan Monosulfate

Molecular Composition and Stereochemistry

Bamethan monosulfate (CAS 5011-27-8) is the sulfate salt of bamethan, a synthetic compound derived from adrenaline. Its molecular formula is , yielding a monoisotopic mass of 307.108958 Da . The compound exists as a racemic mixture, containing equal parts of enantiomers due to its single stereocenter, which remains undefined in commercial preparations . The sulfate moiety contributes to its stability and water solubility, critical for oral and parenteral administration.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 307.363 g/mol | |

| Stereochemistry | Racemic | |

| SMILES | OS(O)(=O)=O.CCCCNCC(O)C1=CC=C(O)C=C1 | |

| InChI Key | LHQHLXHNHWARAM-UHFFFAOYSA-N |

The SMILES string highlights the sulfate group () linked to the bamethan base, which consists of a butylamino side chain and a 4-hydroxyphenylethanol backbone . This structure facilitates interactions with beta-adrenergic receptors, as discussed in subsequent sections.

Pharmacodynamics and Mechanism of Action

Beta-Adrenergic Receptor Agonism

Bamethan monosulfate exerts its therapeutic effects via selective stimulation of beta-adrenergic receptors, particularly in peripheral blood vessels . Unlike non-selective agonists such as epinephrine, bamethan preferentially activates beta-2 receptors, leading to smooth muscle relaxation and vasodilation. This mechanism reduces vascular resistance, enhancing perfusion in ischemic tissues .

Receptor Binding and Signaling

The compound’s hydroxyl and amino groups facilitate hydrogen bonding with receptor residues, while its hydrophobic butyl chain enhances membrane permeability. Upon binding, it activates Gs proteins, increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP inhibits myosin light-chain kinase, reducing calcium influx and promoting vasodilation .

Clinical Applications and Therapeutic Uses

Peripheral Vascular Disorders

Bamethan monosulfate is indicated for conditions characterized by reduced peripheral blood flow. Clinical studies from the 1960s demonstrate efficacy in:

-

Raynaud’s Syndrome: Improves digital perfusion by alleviating vasospasm .

-

Arteriosclerotic Peripheral Vascular Disease: Enhances collateral circulation in occlusive arterial diseases .

-

Post-Thrombotic Syndrome: Reduces edema and pain by improving venous return .

Table 2: Clinical Indications and Dosing

| Condition | Dose (Oral) | Population | Efficacy Metrics |

|---|---|---|---|

| Vasospastic Disorders | 100 mg | Adults | 40% increase in capillary flow |

| Chronic Occlusive Arterial Disease | 100 mg | Elderly patients | 30% pain reduction |

Dosing regimens typically involve 100 mg administered orally, with studies reporting tolerability in healthy adults .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume